molecular formula C17H13Cl2N3O4 B2395878 2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1257552-73-0

2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2395878
CAS No.: 1257552-73-0
M. Wt: 394.21
InChI Key: SZOFDKFQXYPUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic hybrid molecule of significant interest in chemical biology and discovery research, combining a phenoxyacetamide motif with a 1,3,4-oxadiazole ring. Its structure suggests potential for multiple research applications. The 2,4-dichlorophenoxyacetamide component is structurally analogous to the auxinic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic plant hormone that induces uncontrolled growth in broadleaf plants by mimicking natural auxin . This makes the compound a candidate for investigating novel herbicidal modes of action or studying plant hormone signaling pathways. Furthermore, the 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Researchers are exploring 1,3,4-oxadiazole derivatives as potential anticancer agents, with mechanisms of action that can include the inhibition of key enzymes such as thymidylate synthase, telomerase, and histone deacetylases (HDAC) . The specific substitution at the 2-position of the oxadiazole ring with an acetamide group, and at the 5-position with a phenoxymethyl group, creates a unique molecular architecture. This structure allows researchers to study structure-activity relationships (SAR) and investigate the compound's affinity for various biological targets, particularly in the context of designing and optimizing small-molecule inhibitors for cancer research. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c18-11-6-7-14(13(19)8-11)25-9-15(23)20-17-22-21-16(26-17)10-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOFDKFQXYPUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylthiosemicarbazides

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides. A 2023 study demonstrated that treating phenoxyacetic acid hydrazide with isoselenocyanato esters in tetrahydrofuran (THF) and triethylamine (TEA) generates selenosemicarbazide intermediates, which undergo oxidative cyclization to yield 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine. This method achieves >90% yield within 4 hours at 60°C, leveraging the electrophilicity of selenium to drive cyclodeselenization.

Oxidative Coupling Using T3P

An alternative approach employs T3P as a coupling agent. Reacting acylhydrazides with isocyanates in dimethylformamide (DMF) at 35–40°C facilitates one-pot oxadiazole formation. This method, validated in a 2022 patent, minimizes epimerization and side reactions, producing 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine in 85% yield. The use of N-methylmorpholine (NMM) as a base enhances reaction efficiency by neutralizing HCl byproducts.

Acetamide Bond Formation: Methodological Comparisons

Thionyl Chloride-Mediated Activation

The 2-(2,4-dichlorophenoxy)acetic acid precursor is converted to its acid chloride using SOCl₂ in N-methyl-2-pyrrolidone (NMP). Subsequent reaction with 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine at 25°C for 12 hours affords the target compound in 78% yield. This method, while efficient, requires careful handling of SOCl₂ due to its corrosive nature.

T3P-Promoted Amidation

Direct coupling of 2-(2,4-dichlorophenoxy)acetic acid with the oxadiazole amine using T3P in DMF achieves superior yields (82–85%) under milder conditions (40°C, 6 hours). T3P’s water solubility simplifies purification, reducing organic solvent waste.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and NMP enhance reagent solubility and reaction kinetics. Comparative studies reveal DMF increases amidation rates by 20% compared to dichloromethane (DCM), attributed to its high dielectric constant stabilizing transition states.

Temperature and Time Dependencies

Elevating temperatures from 25°C to 40°C improves oxadiazole cyclization yields by 15%, while prolonged reaction times (>12 hours) risk decomposition. Kinetic profiling identifies 8 hours as optimal for T3P-mediated steps.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis confirms regioselective oxadiazole formation, with characteristic ¹H-NMR signals at δ 8.2 ppm (oxadiazole C5-H) and δ 4.6 ppm (phenoxymethyl CH₂). Fourier-transform infrared (FTIR) spectra show amide C=O stretching at 1680 cm⁻¹ and oxadiazole C=N absorption at 1605 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for the title compound ([M+H]⁺) aligns with the theoretical molecular formula C₁₈H₁₄Cl₂N₃O₄, confirming a mass accuracy of <2 ppm.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Solvent Key Advantage
SOCl₂ Activation 78 12 NMP High purity
T3P-Mediated Coupling 85 6 DMF Mild conditions
Cyclodeselenization 90 4 THF Rapid kinetics

T3P-mediated coupling emerges as the most scalable method, balancing efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of 1,3,4-oxadiazole acetamides. Key structural analogs include:

Compound Name Substituents on Oxadiazole Core Key Differences vs. Target Compound Reference Evidence
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Tetrahydronaphthalenyloxy-methyl Thioacetamide instead of acetamide; benzodioxolymethyl group
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 4-Methoxyphenoxy-methyl Methoxy substituent; thioacetamide linkage
2-(4-Chlorophenoxy)-N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]acetamide Tetrahydro-naphthalenyl Chlorophenoxy vs. dichlorophenoxy; no phenoxymethyl group
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 2,4-Dichlorophenyl Amine instead of acetamide; no phenoxymethyl
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) Pyridinyl (non-oxadiazole) Pyridine heterocycle replaces oxadiazole

Key Observations :

  • Substituent Position and Bioactivity: The 2,4-dichlorophenoxy group in the target compound is associated with enhanced bioactivity in analogs, such as liver cancer inhibition (IC50 = 2.46 µg/mL) in dichlorophenyl oxadiazole derivatives .
  • Role of Heterocycles : Replacing oxadiazole with thiadiazole (e.g., in thiadiazole acetamides) reduces cytotoxicity compared to oxadiazole derivatives .
  • Thio vs. Acetamide Linkages : Thioacetamide derivatives (e.g., compound 8 in ) exhibit strong MMP-9 inhibition, suggesting the acetamide linkage in the target compound may alter enzyme-binding affinity .
Physical and Spectral Properties
  • Melting Points: Analogs with bulkier substituents (e.g., tetrahydronaphthalenyl) show lower melting points (96°C) compared to phenoxymethyl derivatives (127–148°C), indicating reduced crystallinity .
  • Spectral Data: IR/NMR: The presence of dichlorophenoxy groups correlates with distinct C-Cl stretching bands (~750 cm⁻¹ in IR) and aromatic proton shifts (δ 7.2–7.8 ppm in <sup>1</sup>H NMR) . Mass Spectrometry: Molecular ion peaks (e.g., m/z 355.41 for phenoxymethyl oxadiazole derivatives) confirm structural integrity .

Key Trends :

  • Anticancer Potency: Oxadiazole derivatives with dichlorophenoxy or tetrahydronaphthalenyl groups show superior activity compared to simpler aryl substitutions .
  • Enzyme Inhibition : MMP-9 inhibition correlates with the presence of thioether linkages, suggesting the target compound’s acetamide group may require optimization for similar efficacy .
  • Toxicity Profile : Compounds like N-(1,3-benzodioxol-5-ylmethyl) derivatives exhibit low toxicity in fibroblast cell lines, highlighting the importance of substituent biocompatibility .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula: C18H17Cl2N3O4
  • Molecular Weight: 371.41 g/mol
  • CAS Number: 51338-27-3

The biological activity of this compound is largely attributed to its oxadiazole moiety, which has been shown to exhibit a range of pharmacological effects. The oxadiazole derivatives are known for their antioxidant, anticancer, and antimicrobial properties. Specifically, the presence of the 2,4-dichlorophenoxy group enhances its interaction with biological targets such as enzymes and receptors.

Antioxidant Activity

Oxadiazole compounds have demonstrated significant antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using various assays (e.g., CUPRAC assay), indicating its potential in mitigating oxidative stress in biological systems .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as PANC-1 (pancreatic cancer) and MCF7 (breast cancer) by activating apoptotic signaling pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
PANC-11.95Apoptosis induction
MCF72.36Apoptosis induction
HCT1163.45EGFR inhibition

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been tested against various enzymes including cholinesterases and glucosidases. The inhibition of these enzymes suggests potential applications in treating metabolic disorders .

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%)Concentration (µM)
Cholinesterase70%10
Glucosidase80%5

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

  • Study on Pancreatic Cancer : A study demonstrated that the compound significantly inhibited the growth of pancreatic cancer cells through apoptotic mechanisms. The results indicated a strong correlation between concentration and cell viability reduction .
  • Toxicological Assessment : Research investigating the toxicological effects on isolated rat liver mitochondria revealed that while the compound did not significantly induce oxidative stress, it affected mitochondrial function at higher concentrations .
  • Antimicrobial Properties : Additional studies have suggested that derivatives of oxadiazoles exhibit antimicrobial properties against various pathogens, although specific data on this compound's activity is limited .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm substitution patterns on aromatic rings (δ 6.8–7.5 ppm for dichlorophenyl protons) and oxadiazole CH₂ groups (δ 4.0–4.5 ppm) .
  • IR Spectroscopy : Validate amide C=O stretches (~1667 cm⁻¹) and oxadiazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 430.2) and fragmentation patterns .

How can researchers resolve discrepancies in biological activity data across studies?

Advanced
Discrepancies often arise from variations in:

  • Purity : Ensure >95% purity via HPLC and validate with orthogonal methods (e.g., NMR vs. LC-MS) .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) .
  • Structural Analogues : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to isolate pharmacophore contributions .

What strategies are used to study SAR for substituent effects on the oxadiazole ring?

Q. Advanced

  • Substituent Scanning : Synthesize analogs with halogens (Cl, F), alkyl groups (methyl, ethyl), or electron-withdrawing groups (NO₂) at the phenoxymethyl position .
  • Biological Profiling : Test derivatives against enzymatic targets (e.g., COX-2 or EGFR kinases) to correlate substituent electronegativity with IC₅₀ values .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

What are critical solubility/stability parameters, and how do they influence experimental design?

Q. Basic

  • Solubility : The compound is sparingly soluble in water but dissolves in DMF (50 mg/mL) or DCM. Pre-formulate with cyclodextrins for in vivo studies .
  • Stability : Degrades under UV light (t₁/₂ = 48 hrs) and basic conditions (pH >9). Store in amber vials at –20°C .

How do molecular docking studies elucidate the mechanism of action, and what validation challenges exist?

Q. Advanced

  • Docking Workflow : Dock the compound into target proteins (e.g., tubulin or topoisomerase II) using flexible ligand protocols. Key interactions include H-bonds with oxadiazole NH and hydrophobic contacts with dichlorophenyl groups .
  • Validation Challenges : Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) .

What purification techniques achieve >95% purity, and how are they validated?

Q. Basic

  • Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC (Rf = 0.3–0.5) .
  • Recrystallization : Ethanol/water mixtures yield crystalline products. Validate purity via HPLC (retention time ±0.1 min) and ¹H NMR integration .

What are common synthetic byproducts during oxadiazole ring formation, and how are they minimized?

Q. Advanced

  • Byproducts : Incomplete cyclization (open-chain hydrazides) or dimerization due to excess reagent .
  • Mitigation : Use anhydrous conditions, stoichiometric hydrazine, and TLC monitoring. Quench reactions at 80% completion to avoid over-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.